Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate
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Description
Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate is a chemical compound that has been extensively studied in scientific research. It is commonly used in laboratory experiments due to its unique properties and effectiveness in various applications. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiazoles
A synthetic protocol for the preparation of thiazoles, such as Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate, has been developed using 1,3-dibromo-1,1-difluoro-2-propanone. This process is significant in drug discovery programs, with applications in introducing bromodifluoromethyl groups into thiazoles (Colella et al., 2018).
Generation of N-Sodioazomethine Ylide
Treatment of methyl 2-(benzylideneamino)propanoate with sodium hydride generates an N-sodioazomethine ylide, indicating its chemical properties and potential use in cycloaddition reactions (Kanemasa et al., 1989).
Sodium Fluoride as Catalyst
Sodium fluoride has been used as a catalyst for the synthesis of 1,3-thiazoles, demonstrating the utility of sodium compounds in facilitating chemical reactions (Banothu et al., 2014).
Electrochemical and Structural Properties
- Battery Applications: Newly designed sodium salts, including sodium compounds similar to Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate, have been synthesized for application in liquid nonaqueous sodium electrolytes. These salts demonstrate potential in high-energy-density battery applications (Plewa-Marczewska et al., 2014).
Medical and Biological Research
Polarographic Analysis
Sodium salts of thiazoles have been studied using polarography, a technique useful in analyzing the electrochemical properties of these compounds. This research contributes to understanding the behavior of such sodium salts in biological systems (Hall, 1973).
Anti-inflammatory Drug Analysis
The crystal structure of the non-steroidal anti-inflammatory drug tolmetin sodium has been analyzed. Understanding the structure of such sodium salts aids in drug design and understanding drug interactions (Konovalova et al., 2021).
Charge Density Analysis of Meloxicam
A study on meloxicam sodium monohydrate, a compound structurally similar to Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate, revealed insights into the charge density and molecular interactions of such sodium salts. This is crucial for understanding drug actions at the molecular level (Rajendran et al., 2018).
Miscellaneous Applications
- Cyclization Reactions: Active methylene isocyanides have been cyclized with xanthate esters using sodium hydride, illustrating the role of sodium compounds in facilitating cyclization reactions, which is vital in chemical synthesis and pharmaceutical research (Rajeev et al., 2017).
properties
IUPAC Name |
sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.Na/c1-5-4-12-6(9-5)8(2,3)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEUDUKHLHJBFZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate |
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